molecular formula C16H9N4Na3O9S2 B12443593 trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 477549-79-4

trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B12443593
CAS No.: 477549-79-4
M. Wt: 534.4 g/mol
InChI Key: ZLWLTDZLUVBSRJ-UHFFFAOYSA-K
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Description

Trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate (hereafter referred to as Compound A) is a synthetic azo dye with the molecular formula C₁₆H₉N₄O₉S₂ and an average molecular mass of 465.387 g/mol . Its structure features a pyrazole ring substituted with two 4-sulfonatophenyl groups, a carboxylate moiety at position 3, and an (E)-configured diazenyl bridge at position 2. The compound is also known as tartrazine(3−) and is widely used as a food colorant (Yellow No. 5) and textile dye due to its bright yellow hue and water solubility .

The trisodium salt form enhances solubility in aqueous media, making it suitable for industrial applications. Its electronic structure, characterized by extended π-conjugation from the azo and aromatic groups, contributes to its strong absorbance in the visible spectrum (~425 nm) . The compound’s crystallographic data, refined using programs like SHELXL and WinGX, confirm its planar geometry and hydrogen-bonding networks, which stabilize its solid-state structure .

Properties

IUPAC Name

trisodium;3-oxo-2-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O9S2.3Na/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;;;/h1-8,19H,(H,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWLTDZLUVBSRJ-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N4Na3O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021455
Record name C.I. Acid Yellow 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934-21-0
Record name C.I. Acid Yellow 23
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FD&C YELLOW NO. 5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I753WB2F1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Trisodium 5-oxo-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-2,5-dihydro-1H-pyrazole-3-carboxylate, commonly known as Tartrazine (CAS Number: 1934-21-0), is a synthetic azo dye extensively used in food, cosmetics, and pharmaceuticals. This article explores its biological activity, including its pharmacological effects, potential toxicity, and applications in various fields.

Chemical Structure and Properties

Molecular Formula: C16H9N4Na3O9S2
Molecular Weight: 534.36 g/mol
IUPAC Name: this compound
SMILES Notation: [Na+].[Na+].[Na+].O=C(C1=NN(C(=O)C1N=NC1=CC=C(C=C1)S(=O)(=O)[O-])C1=CC=C(C=C1)S(=O)(=O)[O-])C(=O)[O-]

Pharmacological Effects

Tartrazine exhibits a range of biological activities, primarily attributed to its ability to interact with biological macromolecules. Some notable effects include:

  • Antioxidant Activity: Studies have indicated that Tartrazine can scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
  • Anti-inflammatory Properties: Research suggests that Tartrazine may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .

Toxicity and Safety Concerns

While Tartrazine is widely used, concerns regarding its safety have been raised:

  • Allergic Reactions: Some individuals may experience hypersensitivity reactions to Tartrazine, including asthma exacerbations and skin rashes .
  • Endocrine Disruption: There is evidence suggesting that certain azo dyes, including Tartrazine, may exhibit endocrine-disrupting properties. These effects warrant further investigation into their long-term implications for human health .

Food Industry

Tartrazine is primarily used as a colorant in various food products. Its vibrant yellow hue enhances the visual appeal of items such as beverages, candies, and processed foods.

Cosmetics and Pharmaceuticals

In cosmetics, Tartrazine serves as a dye in products like shampoos and lotions. In pharmaceuticals, it is utilized to color medications and supplements, ensuring product uniformity and consumer acceptance.

Case Study 1: Allergic Reactions to Tartrazine

A study published in the Journal of Allergy and Clinical Immunology documented cases of allergic reactions in patients consuming food products containing Tartrazine. The findings emphasized the importance of labeling and consumer awareness regarding food additives .

Case Study 2: Antioxidant Properties

Research conducted on the antioxidant potential of Tartrazine demonstrated significant free radical scavenging activity in vitro. The study highlighted its potential use as a dietary supplement for enhancing antioxidant defenses in humans .

Summary of Research Findings

Study Findings Reference
Allergic ReactionsDocumented hypersensitivity reactions among consumers of Tartrazine-containing foods
Antioxidant ActivitySignificant free radical scavenging activity observed in vitro
Anti-inflammatory EffectsModulation of inflammatory pathways noted in animal models

Chemical Reactions Analysis

Oxidation Reactions

Tartrazine undergoes oxidation primarily at its azo (-N=N-) and pyrazole rings under strong oxidizing conditions.

Reagent/Condition Products Mechanistic Pathway References
Potassium permanganate (KMnO₄)Sulfonated aromatic amines, CO₂, and sulfatesCleavage of azo bond and pyrazole oxidation
Hydrogen peroxide (H₂O₂)Hydroxylated derivativesRadical-mediated oxidation
  • Key Observation : Oxidation with KMnO₄ in acidic media degrades the azo bond, forming benzenesulfonic acid derivatives and carboxylic acids.

  • Kinetics : Reactions proceed faster at elevated temperatures (60–80°C) .

Reduction Reactions

The azo group is highly susceptible to reduction, producing aromatic amines.

Reagent/Condition Products Reduction Site References
Sodium dithionite (Na₂S₂O₄)4-Aminobenzenesulfonate and pyrazole-3-carboxylate derivativesAzo (-N=N-) bond
Zinc dust (Zn) in acidic mediumSame as aboveAzo bond and sulfonate groups
  • Stoichiometry : 1 mole of tartrazine requires 3 moles of Na₂S₂O₄ for complete reduction .

  • Industrial Relevance : Reduction products are monitored due to potential toxicity (e.g., sulfanilic acid) .

Substitution Reactions

The sulfonate groups and pyrazole ring participate in electrophilic/nucleophilic substitutions.

Reagent/Condition Site of Substitution Products References
Hydroxide ions (OH⁻)Sulfonate (-SO₃⁻)Hydrolyzed carboxylate derivatives
Amines (e.g., NH₃)Pyrazole ringAmine-substituted pyrazole complexes
  • pH Dependence : Sulfonate substitution occurs preferentially in alkaline conditions (pH > 10).

  • Synthetic Utility : Substituted derivatives are used in dye intermediates .

Photochemical Degradation

Tartrazine exhibits sensitivity to UV light, leading to decolorization and bond cleavage.

Light Source Degradation Products Half-Life References
UV-C (254 nm)Sulfonate fragments, CO₂, and NH₃2–4 hours
SunlightPartial azo bond cleavage7–10 days
  • Mechanism : Radical formation via excitation of the azo chromophore .

Complexation with Metals

The sulfonate and carboxylate groups enable chelation with metal ions.

Metal Ion Complex Structure Application References
Al³⁺Aluminum lake complexFood/pharmaceutical coatings
Fe³⁺Ferric tris-complexWastewater treatment
  • Stability : Aluminum complexes are stable up to 250°C .

Thermal Decomposition

Pyrolysis above 300°C yields hazardous byproducts.

Temperature Major Products Toxicity Notes
300–400°CSO₂, CO, and aromatic hydrocarbonsCarcinogenic potential suspected
>400°CHCN, NH₃, and sulfonic acidsAcute toxicity

Data sources:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A’s properties, we compare it with structurally related azo dyes and pyrazole derivatives. Key differences in substituents, solubility, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Reference
Compound A C₁₆H₉N₄O₉S₂ 4-Sulfonatophenyl (×2), carboxylate, (E)-diazenyl 465.387 Food dye, textiles
Ethyl 4-[(4-Sulfo-1-naphthyl)azo]-pyrazole C₂₂H₁₇N₄O₈S₂ 4-Sulfo-1-naphthyl, ethyl ester, (E)-diazenyl 585.51 Textile dye, pH indicator
Diethylaminoethylsulfonyl variant C₂₀H₂₃N₅O₈S₂Na Diethylaminoethylsulfonyl, 4-sulfophenyl, carboxylate 604.61 Biomedical imaging, surfactants
5-Amino-3-hydroxypyrazole derivative C₈H₇N₃O₂ Hydroxy, amino, unsubstituted phenyl 177.16 Antioxidant, pharmaceutical intermediates

Key Comparisons

Substituent Effects on Solubility: Compound A’s sulfonatophenyl groups confer high water solubility (~100 g/L at 25°C), critical for food and textile applications. In contrast, the ethyl ester and naphthyl groups in Ethyl 4-[(4-Sulfo-1-naphthyl)azo]-pyrazole reduce aqueous solubility (~20 g/L) but enhance affinity for hydrophobic fabrics like polyester . The diethylaminoethylsulfonyl variant exhibits amphiphilic properties due to its amino and sulfonyl groups, enabling use in micelle formation and drug delivery systems .

Electronic and Chromophoric Properties: Compound A’s absorbance maximum at 425 nm arises from conjugation between the azo group and aromatic rings. Replacing phenyl with naphthyl (as in the ethyl derivative) red-shifts absorption to ~500 nm, yielding orange hues .

Biological and Functional Roles: Unlike Compound A, 5-amino-3-hydroxypyrazole derivatives lack sulfonate groups but possess antioxidant activity (IC₅₀: 12 µM in DPPH assays) due to radical-scavenging hydroxy and amino substituents . Compound A’s sulfonates limit membrane permeability, reducing bioavailability and biological activity compared to non-ionic analogs .

Crystallographic and Stability Profiles: Compound A’s crystal packing is stabilized by O–H···O hydrogen bonds (2.7–3.1 Å) between sulfonate and carboxylate groups, as validated by SHELXL refinement . The diethylaminoethylsulfonyl variant exhibits weaker intermolecular interactions, leading to lower thermal stability (decomposition at 180°C vs. 250°C for Compound A) .

Q & A

Q. How can heterogeneous catalysis be integrated into scalable synthesis routes?

  • Methodological Answer : Immobilize copper catalysts on mesoporous silica (e.g., SBA-15) to enhance recyclability. Monitor catalyst lifetime via ICP-OES and optimize flow reactor parameters (residence time, pressure) using CRDC subclass RDF2050108 guidelines .

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